Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a fluorine atom, a pyridine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-fluoro-1H-pyrazole-4-carboxylic acid with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then esterified using ethyl alcohol and a dehydrating agent like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-fluoro-1-(pyridin-3-YL)-1H-pyrazole-4-carboxylate
- Ethyl 5-chloro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate
- Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-fluoro-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C11H10FN3O2 |
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Molecular Weight |
235.21 g/mol |
IUPAC Name |
ethyl 5-fluoro-1-pyridin-4-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H10FN3O2/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8/h3-7H,2H2,1H3 |
InChI Key |
PNOJFDAFBPPLCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=NC=C2)F |
Origin of Product |
United States |
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